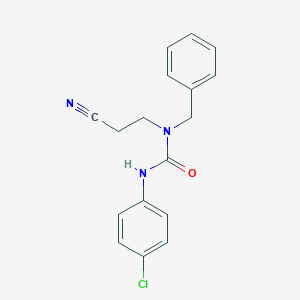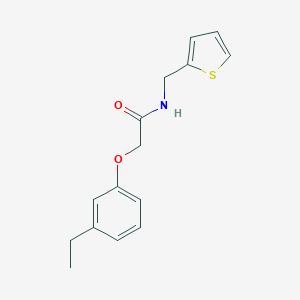![molecular formula C12H14N2O2 B240542 4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240542.png)
4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription initiation. It has been identified as a potential cancer therapeutic due to its ability to selectively inhibit the growth of cancer cells.
Wirkmechanismus
4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide selectively inhibits the initiation of RNA polymerase I transcription by binding to the DNA promoter sequence of the ribosomal DNA (rDNA) gene. This leads to the inhibition of ribosome biogenesis and protein synthesis, which are essential for cancer cell growth and proliferation. 4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide has been shown to have a number of biochemical and physiological effects. It inhibits the initiation of RNA polymerase I transcription, leading to the inhibition of ribosome biogenesis and protein synthesis. It induces DNA damage and activates the p53 pathway, leading to apoptosis in cancer cells. 4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide has been shown to have a low toxicity profile in normal cells, making it a promising cancer therapeutic.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide is its selectivity for cancer cells. It has been shown to have a low toxicity profile in normal cells, making it a promising cancer therapeutic. However, 4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide has a short half-life and is rapidly metabolized in vivo, which may limit its efficacy. In addition, 4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide has poor solubility in water, which may limit its use in some lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide. One area of research is the identification of biomarkers that can predict response to 4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide treatment. Another area of research is the development of combination therapies that can enhance the efficacy of 4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide. In addition, there is ongoing research to develop more potent and selective inhibitors of RNA polymerase I transcription initiation. Overall, 4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide shows promise as a cancer therapeutic, and further research is needed to fully understand its potential.
Synthesemethoden
4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide is synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropylamine to form 4-(cyclopropylamino)-3-nitrobenzoic acid. The nitro group is then reduced to an amine using palladium on carbon and hydrogen gas. The resulting amine is then coupled with N-methyl-4-aminobenzamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form 4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide has been extensively studied in preclinical models of cancer. It has been shown to selectively inhibit the growth of cancer cells by targeting RNA polymerase I transcription initiation. This leads to the inhibition of ribosome biogenesis and protein synthesis, which are essential for cancer cell growth and proliferation. 4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide has been shown to be effective against a wide range of cancer types, including breast, ovarian, pancreatic, and hematological cancers.
Eigenschaften
Produktname |
4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide |
|---|---|
Molekularformel |
C12H14N2O2 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
4-(cyclopropanecarbonylamino)-N-methylbenzamide |
InChI |
InChI=1S/C12H14N2O2/c1-13-11(15)8-4-6-10(7-5-8)14-12(16)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,13,15)(H,14,16) |
InChI-Schlüssel |
BRMLJTJFDWQJSZ-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2 |
Kanonische SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240461.png)

![3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide](/img/structure/B240483.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide](/img/structure/B240485.png)
![N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B240489.png)

![4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B240499.png)
![3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide](/img/structure/B240503.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B240515.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-methoxybenzamide](/img/structure/B240525.png)
![4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240544.png)
![2-fluoro-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B240547.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-methylbenzamide](/img/structure/B240566.png)
